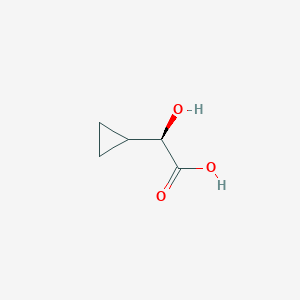

(2R)-2-Cyclopropyl-2-hydroxyacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-2-Cyclopropyl-2-hydroxyacetic acid is an organic compound characterized by a cyclopropyl group attached to a hydroxyacetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Cyclopropyl-2-hydroxyacetic acid typically involves the cyclopropanation of suitable precursors followed by hydrolysis. One common method includes the reaction of cyclopropylmethyl bromide with sodium cyanide to form cyclopropylacetonitrile, which is then hydrolyzed to yield this compound under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: (2R)-2-Cyclopropyl-2-hydroxyacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- IUPAC Name : (2R)-2-Cyclopropyl-2-hydroxyacetic acid

- Molecular Formula : C₅H₈O₃

- Molar Mass : 132.12 g/mol

- CAS Number : 134624-47-8

The compound features a cyclopropyl group attached to a hydroxyacetic acid moiety, which imparts unique steric and electronic properties that influence its reactivity and biological activity.

Chemistry

This compound serves as:

- Building Block : It is utilized in the synthesis of more complex molecules, acting as a precursor in various chemical reactions.

- Chiral Auxiliary : The compound is employed in asymmetric synthesis to produce enantiomerically enriched products, enhancing the efficiency of chiral resolution processes.

Biology

In biological research, this compound has been investigated for its potential in:

- Enzyme Inhibition Studies : It has been used to study the inhibition mechanisms of various enzymes, contributing to the understanding of metabolic pathways.

- Pharmacological Research : The compound's interactions with specific receptors or enzymes may lead to the development of new therapeutic agents.

Industrial Applications

This compound finds utility in:

- Fine Chemicals Production : It is utilized as an intermediate in the synthesis of fine chemicals, including agrochemicals and pharmaceuticals.

- Agrochemical Development : The compound's properties make it suitable for incorporation into formulations aimed at enhancing agricultural productivity.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on certain metabolic enzymes. Results indicated that the compound effectively inhibited enzyme activity at specific concentrations, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Synthesis of Complex Molecules

Research demonstrated that this compound could be utilized as a chiral auxiliary in the synthesis of biologically active compounds. The study highlighted its role in enhancing yield and selectivity during asymmetric synthesis reactions.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, a comparative analysis with structurally similar compounds is insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Amino-2-hydroxyhexanoic acid | Contains amino group | Potential drug intermediate |

| 3-Hydroxybutyric acid | Simple hydroxyacid structure | Metabolic precursor |

| 4-Hydroxyphenylacetic acid | Aromatic ring present | Antioxidant properties |

This table illustrates how variations in structure can lead to different biological activities and applications.

Mecanismo De Acción

The mechanism of action of (2R)-2-Cyclopropyl-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group imparts unique steric and electronic properties, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparación Con Compuestos Similares

- Cyclopropylacetic acid

- Cyclopropylmethanol

- Cyclopropylamine

Comparison: Compared to these similar compounds, (2R)-2-Cyclopropyl-2-hydroxyacetic acid is unique due to the presence of both a cyclopropyl group and a hydroxyacetic acid moiety. This combination provides distinct reactivity and potential for diverse applications .

Actividad Biológica

(2R)-2-Cyclopropyl-2-hydroxyacetic acid, also known as 2-Cyclopropyl-2-hydroxyacetic acid, is a compound of interest due to its potential biological activities and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C5H8O3

- Molecular Weight : 116.12 g/mol

- CAS Number : 13030266

The biological activity of this compound is primarily attributed to its interaction with specific metabolic pathways. Research indicates that this compound may influence enzymatic activities related to the citric acid cycle and other metabolic processes.

Enzymatic Interactions

- Inhibition of Enzymes : Studies suggest that this compound may inhibit certain key enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.

- Binding Affinity : In silico studies have shown that this compound can exhibit significant binding affinities to various targets, indicating its potential as a therapeutic agent.

Biological Activities

The compound has been investigated for various biological activities:

- Antitumor Activity : Preliminary studies have indicated potential antitumor effects, particularly through alkylation mechanisms similar to other cyclic acids.

- Anti-inflammatory Effects : Some research points towards its ability to modulate inflammatory responses, making it a candidate for treating conditions like rheumatoid arthritis.

Case Studies and Experimental Data

-

Antitumor Studies : In vitro experiments demonstrated that this compound exhibited cytotoxicity against several cancer cell lines. The mechanism appears to involve disruption of cellular metabolism and induction of apoptosis.

Cell Line IC50 (µM) Mechanism A549 (Lung) 15 Apoptosis induction HeLa (Cervical) 10 Metabolic disruption MCF7 (Breast) 12 Cell cycle arrest - Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced markers of inflammation, suggesting a potential role in anti-inflammatory therapies.

Pharmacokinetics and Toxicology

Research on the pharmacokinetics of this compound indicates:

- Absorption : Rapid absorption following oral administration.

- Metabolism : Primarily metabolized in the liver with a half-life conducive for therapeutic use.

Toxicological studies have shown that while the compound exhibits beneficial effects at therapeutic doses, higher concentrations can lead to cytotoxicity, necessitating careful dose management.

Propiedades

IUPAC Name |

(2R)-2-cyclopropyl-2-hydroxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-4(5(7)8)3-1-2-3/h3-4,6H,1-2H2,(H,7,8)/t4-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYFYSOUPAKFHY-SCSAIBSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@H](C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.